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o Mechanism /
Combination

Strategy Rationale &

Target of . Key Clinical Evidence
Partner Application
Partner
Immune PD-1 immune Overcome resistance to Phase 1b/2 trial in
Checkpoint checkpoint immunotherapy. Vorolanib refractory thoracic
Inhibitors inhibitor modulates tumor malignancies; manageable
(Nivolumab, microenvironment, improves T-  safety profile, disease
Pembrolizumab) [1] cell infiltration, and enhances control in NSCLC and
[2] anti-tumor immune response [1] thymic carcinoma [1].
[2].
MTOR Inhibitors mTOR Dual pathway inhibition in Phase 3 "CONCEPT" trial:
(Everolimus) [3] pathway Renal Cell Carcinoma (RCC). Vorolanib + Everolimus vs
inhibitor Target complementary Everolimus alone showed
pathways to overcome significantly improved PFS
resistance to prior therapy [3]. (20.0 vs 6.4 months) in
metastatic RCC [3].
Other Targeted Varies by Explore synergy and efficacy in  Investigated in multiple
Therapies / agent (e.g., various solid tumors (RCC, Phase Il trials for RCC
Chemotherapy [3] anti-PD-1, NSCLC, SCLC) through multi- (with sintilimab,
cytotoxic) targeted inhibition and toripalimab) and lung

combination regimens [3].
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cancer (with ensatinib,
chemotherapy) [3].

Experimental Protocols for Key Studies

Here are the methodologies from pivotal clinical trials investigating verolanib combinations.

Protocol: Vorolanib with Nivolumab for Thoracic Malignhancies [1]

¢ Study Design: Phase 1/2, single-arm, multicenter.
¢ Patient Population: Adults with extensive-stage SCLC, thymic carcinoma, and NSCLC (checkpoint
inhibitor-naive or with primary/acquired resistance).
e Dosing Regimen:
o Phase 1 (Dose Escalation): Used a "3+3" design to determine the Recommended Phase 2
Dose (RP2D). The RP2D was established at vorolanib 200 mg orally daily + nivolumab 240
mg IV every 2 weeks.
o Phase 2 (Dose Expansion): Patients treated at the RP2D.
¢ Primary Endpoints:
o Phase 1: Maximum Tolerated Dose (MTD) and RP2D.
o Phase 2: Objective Response Rate (ORR) per RECIST 1.1 criteria.
¢ Key Inclusion Criteria: ECOG performance status 0-1, adequate organ function. Patients with
NSCLC could have received up to three prior regimens.

Protocol: Vorolanib with Everolimus in Renal Cell Carcinoma
(CONCEPT Trial) [3]

e Study Design: Phase 3, randomized, double-blind, multicenter.

e Patient Population: Patients with pretreated metastatic RCC.

¢ Dosing Regimen: Patients were randomized to one of three arms:
o Arm A: Vorolanib + Everolimus
o Arm B: Vorolanib monotherapy
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o Arm C: Everolimus monotherapy
e Primary Endpoint: Progression-Free Survival (PFS).

Mechanistic and Workflow Diagrams

The following diagrams illustrate the proposed mechanism of verelanib in overcoming immunotherapy

resistance and a general workflow for developing a combination strategy.
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Key Considerations & Safety Profile

¢ Recommended Dosing: The recommended phase 2 dose for vorolanib in combination with
nivolumab or pembrolizumab is 200-300 mg orally daily, with higher doses (400 mg) leading to
increased liver enzyme elevations and other toxicities [1] [2].

e Common Adverse Events: Fatigue, diarrhea, lymphopenia, leukopenia, and elevated liver enzymes
(transaminitis) are common. Transaminitis was a dose-limiting toxicity, particularly in patients with
thymic carcinoma [1].

¢ Management of Toxicity: Close monitoring of liver function is crucial. Dose adjustments or
interruptions may be necessary to manage adverse events, which are generally manageable with
supportive care [3] [2].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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